N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzamide
Description
Molecular Formula: C₂₁H₁₇N₃O₃
Molecular Weight: 359.4 g/mol
IUPAC Name: N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide
Structural Features: This compound combines a carbazole core (a planar aromatic heterocycle with two benzene rings fused via a pyrrole unit) with a 2-nitrobenzamide substituent. The ethyl group at the N9 position of the carbazole enhances lipophilicity, while the nitro group at the benzamide’s ortho position introduces electron-withdrawing effects .
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-23-18-9-5-3-7-15(18)17-13-14(11-12-19(17)23)22-21(25)16-8-4-6-10-20(16)24(26)27/h3-13H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCQGMRJCPAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzamide is a compound derived from carbazole, a well-known heterocyclic aromatic compound. Carbazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
This compound is characterized by the presence of a nitro group and a carbazole moiety, which contribute to its unique chemical reactivity and biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The carbazole moiety has been shown to exhibit significant interactions with DNA, potentially leading to genotoxic effects or influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed zones of inhibition ranging from 11.1 mm to 24.0 mm at concentrations of 50 µg/mL .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies on human cancer cell lines have shown that derivatives with similar structures can induce apoptosis in cancer cells. For example, compounds derived from carbazole have exhibited IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells, indicating potent cytotoxic effects .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Compounds containing the carbazole structure have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. For instance, specific derivatives demonstrated significant neuroprotective effects at concentrations as low as 3 µM .
Research Findings and Case Studies
| Study | Findings | Concentration | Activity |
|---|---|---|---|
| Sharma et al., 2015 | Antimicrobial activity against S. aureus and E. coli | 50 µg/mL | Zones of inhibition: 11.1–24.0 mm |
| Howorko et al., 2013 | Apoptotic effects on A549 lung carcinoma cells | IC50 = 5.9 µg/mL | Induced apoptosis |
| Recent Studies | Neuroprotective activity in HT22 neuronal cells | 3 µM | Significant protection against glutamate-induced injury |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Nitro and trifluoromethyl groups enhance electrophilicity, improving binding to enzymes (e.g., mPGES-1) but reducing solubility .
- Electron-Donating Groups (EDGs) : Methoxy and hydroxypropyl groups increase solubility and fluorescence, favoring applications in electronics and imaging .
- N9 Substituents : Ethyl groups balance lipophilicity and steric effects, optimizing pharmacokinetic profiles across derivatives .
Research Findings and Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
